molecular formula C13H24O2 B14734084 Cyclopentyl octanoate CAS No. 5457-69-2

Cyclopentyl octanoate

Cat. No.: B14734084
CAS No.: 5457-69-2
M. Wt: 212.33 g/mol
InChI Key: SERIMSBTBAZKDH-UHFFFAOYSA-N
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Description

Cyclopentyl octanoate is an ester compound formed from cyclopentanol and octanoic acid It is known for its unique chemical structure, which combines a cyclopentyl group with an octanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentyl octanoate can be synthesized through the esterification reaction between cyclopentanol and octanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of immobilized acid catalysts can enhance the efficiency and yield of the reaction. Additionally, the reaction conditions, such as temperature and pressure, are optimized to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl octanoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alcohols and amines can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Octanoic acid and cyclopentanone.

    Reduction: Cyclopentanol and octanol.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclopentyl octanoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential role in biological systems and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of cyclopentyl octanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release cyclopentanol and octanoic acid, which may exert biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl acetate: Another ester with a similar structure but different chain length.

    Cyclopentyl butanoate: Similar ester with a shorter carbon chain.

    Octyl octanoate: An ester with a similar octanoate group but different alcohol component.

Uniqueness

Cyclopentyl octanoate is unique due to its specific combination of a cyclopentyl group and an octanoate ester. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

5457-69-2

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

cyclopentyl octanoate

InChI

InChI=1S/C13H24O2/c1-2-3-4-5-6-11-13(14)15-12-9-7-8-10-12/h12H,2-11H2,1H3

InChI Key

SERIMSBTBAZKDH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC1CCCC1

Origin of Product

United States

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